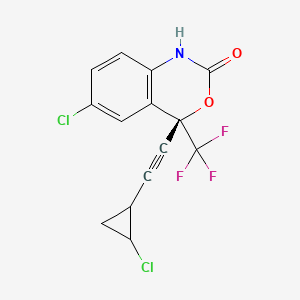
5-クロロ-2-メチル-3-イソチアゾロン-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methyl-3-isothiazolone-d3 is a stable isotope-labeled compound, often used in research and analytical applications. It is a derivative of 5-chloro-2-methyl-3-isothiazolone, a well-known biocide and preservative. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific studies.
科学的研究の応用
5-Chloro-2-methyl-3-isothiazolone-d3 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: Employed in studies of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential antimicrobial properties and used in the development of new biocides.
Industry: Utilized in the formulation of preservatives for personal care products and industrial fluids.
作用機序
Target of Action
5-Chloro-2-methyl-3-isothiazolone-d3 (CMI-d3) is a significant chemical compound extensively employed in scientific research and laboratory experiments . It belongs to the isothiazolone derivative class, characterized by a five-membered ring comprising one nitrogen atom and four carbon atoms . The primary targets of CMI-d3 are the metabolic pathways involving dehydrogenase enzymes .
Mode of Action
Isothiazolones, including CMI-d3, utilize a two-step mechanism involving rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability . This is achieved through the disruption of the metabolic pathways involving dehydrogenase enzymes .
Biochemical Pathways
The affected biochemical pathways primarily involve dehydrogenase enzymes. These enzymes play a crucial role in the oxidation process, where they remove hydrogen atoms from a particular molecule . The disruption of these pathways by CMI-d3 leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Result of Action
The result of CMI-d3’s action is the rapid inhibition of growth and metabolism of the targeted cells, followed by irreversible cell damage leading to loss of viability . This makes CMI-d3 an effective antimicrobial agent, inhibiting the growth of a wide range of microorganisms.
Action Environment
The action, efficacy, and stability of CMI-d3 can be influenced by various environmental factors. For instance, the presence of an oxide film on the surface of the aluminum alloy could explain the reduction in its corrosion rate, leading to larger values of Rct . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-3-isothiazolone-d3 typically involves the cyclization of amides derived from carboxylic acid precursors The reaction conditions often include the use of chlorinating agents and catalysts to facilitate the formation of the isothiazolone ring
Industrial Production Methods
Industrial production of 5-chloro-2-methyl-3-isothiazolone-d3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-2-methyl-3-isothiazolone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-Chloro-2-methyl-3-isothiazolone: The non-deuterated form, widely used as a biocide.
2-Methyl-3-isothiazolone: Another isothiazolone derivative with similar biocidal properties.
4,5-Dichloro-2-methylisothiazol-3-one: A related compound with enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-methyl-3-isothiazolone-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.
特性
IUPAC Name |
5-chloro-2-(trideuteriomethyl)-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNRXBZYEKSXIM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)



![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)


